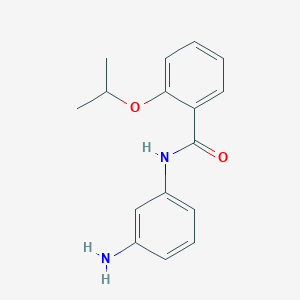

N-(3-Aminophenyl)-2-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-(3-aminophenyl)-2-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11(2)20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)10-13/h3-11H,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPHLJCRNXCOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Acyl Chloride or Carboxylic Acid Derivatives

The foundational step in preparing N-(3-Aminophenyl)-2-isopropoxybenzamide involves constructing the benzamide core through amidation of suitable benzoyl derivatives.

Preparation of Benzoyl Chlorides:

Commercially available or synthesized from corresponding benzoic acids via reaction with thionyl chloride (SOCl₂). For example, 2-isopropoxy-4-nitrobenzoic acid can be converted into its acyl chloride, which then reacts with amines to form benzamides.Amidation Reaction:

The acyl chloride reacts with 3-aminophenylamine under basic or neutral conditions, often in an inert solvent like dichloromethane (DCM). The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, forming the amide bond.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Acid to acyl chloride | SOCl₂, reflux | Efficient conversion, high yield |

| Amidation | Benzoyl chloride + amine | Typically room temperature or mild heating |

Reduction of Nitro Groups to Amines

The precursor benzamide often bears nitro groups, which require reduction to amino groups to attain the target compound.

Catalytic Hydrogenation:

Using palladium on carbon (Pd–C) under hydrogen atmosphere at mild conditions (around 50°C) is common. This method offers high selectivity and yields.Chemical Reduction:

Tin(II) chloride dihydrate (SnCl₂·2H₂O) in acidic media (HCl) at approximately 50°C is an alternative, especially when catalytic hydrogenation is impractical.

| Method | Reagents & Conditions | Advantages |

|---|---|---|

| Catalytic hydrogenation | H₂, Pd–C, solvent (ethanol) | Clean, high yield, scalable |

| Chemical reduction | SnCl₂·2H₂O + HCl | Suitable for sensitive substrates |

Introduction of the Isopropoxy Group at the Benzene Ring

The isopropoxy substituent at the 2-position of the benzene ring can be introduced via nucleophilic substitution or through direct etherification.

- Reflux of 2-amino-5-nitrophenol with 2-iodopropane:

As demonstrated in recent studies, reacting 2-amino-5-nitrophenol with 2-iodopropane in DMF with K₂CO₃ as base at reflux yields 2-isopropoxy-4-nitroaniline.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Etherification | 2-amino-5-nitrophenol + 2-iodopropane, K₂CO₃, DMF, reflux | Efficient, yields ~80% |

- Subsequent Conversion to Benzamide:

The nitro group can be reduced, followed by acylation with benzoyl chlorides to form the benzamide core.

Research Findings and Data Summary

| Aspect | Methodology | Yield | Remarks |

|---|---|---|---|

| Acyl chloride formation | SOCl₂ reflux | 90-95% | Widely used, reliable |

| Amidation | Benzoyl chloride + amine | 70-85% | Mild conditions, scalable |

| Nitro reduction | Pd–C hydrogenation | 85-95% | High selectivity |

| Isopropoxy introduction | Nucleophilic substitution | 80% | Efficient for aromatic ethers |

Notes on Optimization and Precautions

Temperature Control:

Low-temperature conditions (0°C to room temperature) during amide bond formation and deprotection steps prevent decomposition or side reactions.Purification Techniques:

Column chromatography on neutral alumina or silica gel, and recrystallization from suitable solvents, are standard to obtain high-purity compounds.Reaction Monitoring: TLC and HPLC–MS are essential for tracking reaction progress, especially during nitro reductions and amidation steps.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-Aminophenyl)-2-isopropoxybenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the isopropoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C₁₃H₁₉NO₂

- Key Features :

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol.

- Structural Differentiation: Unlike N-(3-Aminophenyl)-2-isopropoxybenzamide, this compound lacks an aromatic amino group and instead incorporates a hydroxyl-containing alkyl chain.

N-(3-Amino-2-methylphenyl)-3-isobutoxybenzamide

- Molecular Formula: Not explicitly provided, but inferred as C₁₇H₂₀N₂O₂ (based on structural similarity).

- Key Features :

- Features a 3-isobutoxy substituent on the benzamide ring and a 2-methyl group on the aniline moiety.

- Structural Differentiation : The isobutoxy group (branched C₄H₉O) increases steric bulk compared to the isopropoxy group (branched C₃H₇O) in the target compound. This may affect solubility, bioavailability, or binding affinity in biological systems. Additionally, the 2-methyl group on the aniline ring alters electronic and steric properties .

N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide

- Molecular Formula : C₁₇H₂₀N₂O₂

- Molecular Weight : 284.35 g/mol .

- Key Features: Contains a 3-isopropoxy group (same as the target compound) but differs in the position of the amino and methyl groups on the aniline ring (5-amino-2-methyl vs. 3-amino).

- Structural Differentiation: Positional isomerism significantly impacts biological activity. For example, the 5-amino-2-methyl configuration may alter hydrogen-bonding interactions or metabolic stability compared to the 3-amino configuration .

N,N-Dimethyl-2-propoxybenzamide (3k)

- Molecular Formula: C₁₂H₁₇NO₂

- Key Features: Substituted with a propoxy group (linear C₃H₇O) at the 2-position and dimethylamino group on the benzamide nitrogen.

- Structural Differentiation: The linear propoxy group reduces steric hindrance compared to the branched isopropoxy group.

N-Phenylbenzamide Derivatives (e.g., Compound 1h)

- Molecular Formula : C₁₉H₂₀Cl₂N₇O

- Key Features: Contains imidazolidin-2-ylideneamino groups and chlorine atoms, which are absent in the target compound.

- However, the increased molecular complexity may reduce synthetic accessibility compared to simpler benzamides .

Comparative Data Table

Key Research Findings and Implications

- Positional Isomerism: The position of amino and methyl groups on the aniline ring (e.g., 3-amino vs. 5-amino) can drastically alter biological activity due to changes in hydrogen-bonding networks .

- Functional Group Diversity : Incorporation of directing groups (e.g., N,O-bidentate) or heterocycles (e.g., imidazolidin) expands utility in catalysis or drug design but complicates synthesis .

Biological Activity

N-(3-Aminophenyl)-2-isopropoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological mechanisms, and activity, drawing on various research findings.

Chemical Structure and Synthesis

This compound is classified within the benzamide family, characterized by an aminophenyl group and an isopropoxy group attached to a benzamide core. The synthesis of this compound typically involves:

- Nitration : The starting material, 3-nitroaniline, is nitrated using concentrated nitric and sulfuric acids.

- Reduction : The nitro group is reduced to an amino group using iron powder and hydrochloric acid.

- Amidation : The resulting amine is coupled with 2-isopropoxybenzoic acid in the presence of coupling agents like EDCI and DMAP.

This synthetic pathway allows for the introduction of specific functional groups that are crucial for the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing several biochemical pathways relevant to disease mechanisms.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in inflammatory processes, making it a candidate for treating conditions such as inflammatory bowel disease (IBD) .

- Cytokine Modulation : This compound may affect the expression of inflammatory cytokines like TNF-α and IL-6, which play critical roles in immune responses .

In Vitro Studies

Research indicates that this compound exhibits significant biological activity against various cellular targets:

- Anti-inflammatory Activity : In vitro studies have demonstrated its ability to reduce neutrophil infiltration and improve recovery in models of colitis by modulating cytokine levels .

- Anticancer Potential : Preliminary studies suggest that it may disrupt cell cycle progression in cancer cells, leading to apoptosis .

In Vivo Studies

In vivo studies using animal models have further elucidated the biological effects of this compound:

- Weight Recovery : Significant improvements in body weight and colon health were observed after administration at doses as low as 1 mg/kg .

- Biochemical Markers : A reduction in myeloperoxidase levels indicated decreased inflammation in treated animals .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(3-Aminophenyl)-4-(isopentyloxy)benzamide | Isopentyloxy at para position | Similar anti-inflammatory effects |

| N-(3-Aminophenyl)-3-(isopentyloxy)benzamide | Isopentyloxy at meta position | Varying efficacy in enzyme inhibition |

The position of the isopropoxy group significantly influences the compound's reactivity and biological profile.

Case Study 1: Anti-inflammatory Effects in Colitis Models

A study investigated the effects of this compound on mice with induced colitis. The results showed:

- Significant Reduction in Symptoms : Mice treated with the compound exhibited reduced symptoms of colitis compared to controls.

- Biochemical Analysis : Histological examination revealed lower levels of inflammatory markers in treated groups.

Case Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on cancer cell lines, this compound was tested for cytotoxic effects:

- Cell Cycle Disruption : Treated cells displayed a significant increase in apoptosis markers.

- Potential Mechanisms Identified : The compound was found to interfere with key regulatory proteins involved in cell cycle progression.

Q & A

Q. What are the standard synthetic routes for preparing N-(3-Aminophenyl)-2-isopropoxybenzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling 3-aminophenylamine with 2-isopropoxybenzoyl chloride in the presence of a base like triethylamine (TEA) to neutralize HCl byproducts. Key steps include:

- Amide bond formation : React the amine with the acyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. Optimization Strategies :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Lower temps reduce side reactions |

| Reaction Time | 4–12 hours | Longer time improves conversion |

| Base Equivalents | 1.5–2.0 eq TEA | Excess base improves HCl scavenging |

| Solvent Polarity | Low (DCM) to moderate (THF) | Polar solvents may accelerate hydrolysis |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm the presence of the isopropoxy group (δ 1.2–1.4 ppm for CH, δ 4.5–5.0 ppm for OCH) and the aromatic/amide backbone .

- FT-IR : Amide C=O stretch (~1650 cm) and N-H bends (~3300 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. What preliminary biological activities have been reported for benzamide derivatives structurally similar to this compound?

Benzamides with amino and alkoxy substituents often exhibit:

- Anti-inflammatory activity : Inhibition of COX-2 or TNF-α pathways (IC values in µM range) .

- Analgesic potential : Modulation of opioid receptors or ion channels .

- Antimicrobial effects : Disruption of bacterial cell wall synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

Contradictions often arise from varying solvent purity, temperature, and crystallinity. A systematic approach includes:

- Solvent Screening : Test solubility in DMSO, ethanol, DCM, and aqueous buffers (pH 1–10).

- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to assess polymorphic stability .

- Hansen Solubility Parameters : Compare HSP values to predict solvent compatibility .

Q. Example Solubility Data :

| Solvent | Solubility (mg/mL, 25°C) | Notes |

|---|---|---|

| DMSO | >50 | Ideal for assays |

| Ethanol | 10–15 | Temperature-sensitive |

| Water | <0.1 | Requires surfactants |

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in benzamide derivatives?

- Substituent Variation : Synthesize analogs with modified alkoxy groups (e.g., methoxy, ethoxy) or aryl amines (e.g., methyl, halogen substituents) .

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity for targets like serotonin receptors .

- In Vitro Assays : Compare IC values across analogs in enzyme inhibition or cell viability tests .

Q. How should researchers address discrepancies in biological assay results for this compound?

- Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK293, RAW264.7) and animal models .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation .

- Counter-Screen Selectivity : Test against off-target receptors (e.g., GPCRs, kinases) to rule out false positives .

Methodological Guidance

Q. What protocols are recommended for stability testing of this compound under varying storage conditions?

Q. How can researchers design experiments to investigate the compound’s mechanism of action in inflammatory pathways?

- Pathway-Specific Assays : Measure prostaglandin E2 (PGE2) levels (ELISA) for COX-2 inhibition .

- Gene Expression Profiling : Use qPCR or RNA-seq to assess TNF-α, IL-6, and NF-κB signaling .

- Kinase Activity Assays : Screen against a panel of kinases (e.g., JAK2, p38 MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.